4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is an organic compound with the molecular formula C8H6BFO4 It is a derivative of benzoxaborole, a class of compounds known for their unique boron-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves multi-step reactions. One common method includes the following steps:
Formation of the benzoxaborole core: This step involves the reaction of a suitable boronic acid derivative with a diol or a related compound to form the benzoxaborole ring.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction efficiency and yield.
Continuous flow reactors: To ensure consistent production and scalability.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxaborole derivatives.
Scientific Research Applications
4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying boron chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting phosphodiesterase enzymes.
Medicine: Explored for its therapeutic potential in treating skin conditions like psoriasis and atopic dermatitis due to its anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets:
Enzyme inhibition: The compound acts as an inhibitor of phosphodiesterase enzymes, which play a role in inflammatory processes.
Molecular pathways: By inhibiting these enzymes, the compound reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: Lacks the fluoro group but shares the benzoxaborole core structure.
Crisaborole: A well-known phosphodiesterase inhibitor used in dermatology, structurally similar but with different substituents.
Uniqueness
4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is unique due to the presence of the fluoro group, which can enhance its biological activity and stability compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H6BFO4 |
---|---|
Molecular Weight |
195.94 g/mol |
IUPAC Name |
4-fluoro-1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid |
InChI |
InChI=1S/C8H6BFO4/c10-7-2-4(8(11)12)1-6-5(7)3-14-9(6)13/h1-2,13H,3H2,(H,11,12) |
InChI Key |
UWFGVERUNYQOIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.